奥希替尼甲磺酸盐

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Osimertinib mesylate interacts with several enzymes, proteins, and other biomolecules. It is metabolized by the CYP3A4 enzyme in humans . In addition, it has been found to interact with the murine Cyp2d gene cluster . Importantly, a novel pathway of osimertinib mesylate disposition involving CPY1A1 has been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.

Cellular Effects

Osimertinib mesylate has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell death in NSCLC cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, osimertinib mesylate has been found to trigger inositol-requiring-enzyme (IRE1α)-dependent HER3 upregulation, which might contribute to increased phagocytosis on cancer cells .

Molecular Mechanism

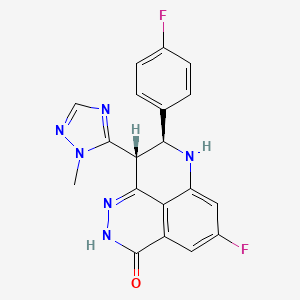

Osimertinib mesylate exerts its effects at the molecular level through several mechanisms. It is an irreversible EGFR-TKI that selectively targets EGFR with T790M resistance mutation by forming a covalent bond with residue C797 in the ATP-binding site of mutant EGFR resistance mutations . This results in poor prognosis for late-stage disease . Furthermore, osimertinib mesylate has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of osimertinib mesylate change over time. It has been observed that resistance to osimertinib mesylate inevitably develops during treatment, limiting its long-term effectiveness . The combination of osimertinib mesylate with pemetrexed or cisplatin has been found to prevent or at least delay the onset of resistance .

Dosage Effects in Animal Models

The effects of osimertinib mesylate vary with different dosages in animal models. It has been found that osimertinib mesylate significantly inhibits tumor growth in mouse xenograft models of EGFR-driven cancers . In 50% of mice, drug resistance eventually develops .

Metabolic Pathways

Osimertinib mesylate is involved in several metabolic pathways. It is metabolized by the CYP3A4 enzyme in humans . A novel pathway of osimertinib mesylate disposition involving CPY1A1 has also been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.

Transport and Distribution

Osimertinib mesylate is transported and distributed within cells and tissues. It is extensively distributed and metabolized in humans and is eliminated primarily via the fecal route .

准备方法

合成路线和反应条件: 奥希替尼甲磺酸盐的合成涉及多个步骤,包括核心结构的形成以及随后的功能化。 该过程通常从关键中间体的制备开始,然后将其进行各种化学反应以引入所需的功能基团 . 反应条件通常涉及使用特定试剂和催化剂来实现高产率和纯度 .

工业生产方法: 奥希替尼甲磺酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用干法制粒和辊压等先进技术,以确保一致的质量和效率 . 最终产品被制成片剂供口服服用 .

化学反应分析

相似化合物的比较

属性

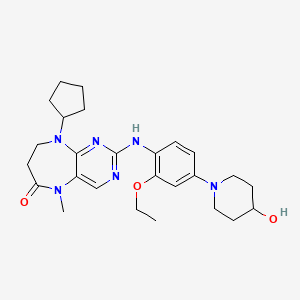

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKSNUHSJBTCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2070014-82-1 | |

| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101027822 | |

| Record name | Osimertinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421373-66-1 | |

| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osimertinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osimertinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSIMERTINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。